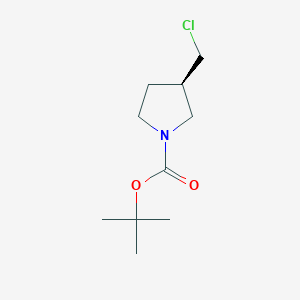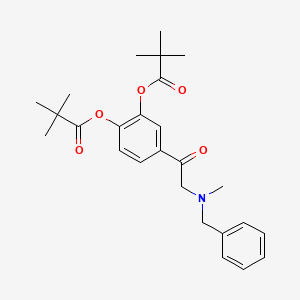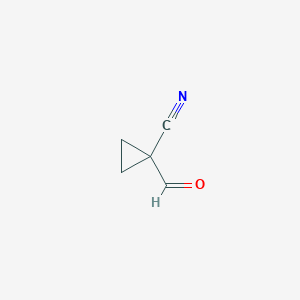
2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
Overview
Description
2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is an organic compound with the molecular formula C11H10O2S. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and is characterized by the presence of a carboxylic acid group and a ketone group attached to the benzothiophene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzothiophene.
Oxidation: The methyl group on the benzothiophene ring is oxidized to form a carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Ketone Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents like alcohols or amines in the presence of catalysts.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Alcohols, amines, catalysts (e.g., sulfuric acid for esterification)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Secondary alcohols
Substitution: Esters, amides
Scientific Research Applications
2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-1-benzothiophen-2-yl)acetic acid: Similar structure but lacks the ketone group.
3-Methylbenzothiophene-2-carboxylic acid: Similar structure but lacks the ketone group and has a different position of the carboxylic acid group.
Uniqueness
2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is unique due to the presence of both a carboxylic acid group and a ketone group on the benzothiophene ring
Properties
IUPAC Name |
2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c1-6-7-4-2-3-5-8(7)15-10(6)9(12)11(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSVJLDZZOIHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-5-methylbenzo[b]thiophene](/img/structure/B1441235.png)
![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)


![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)



![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)
![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)


